molecular formula C24H23N5O3 B15083094 2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide CAS No. 765908-94-9

2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide

Cat. No.: B15083094
CAS No.: 765908-94-9
M. Wt: 429.5 g/mol
InChI Key: QHHMWMFEVONQEQ-PCLIKHOPSA-N
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Description

2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide typically involves a condensation reaction. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-(4-(Dimethylamino)benzylidene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its dimethylamino group, in particular, plays a crucial role in its reactivity and interactions with other molecules.

Properties

CAS No.

765908-94-9

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide

InChI

InChI=1S/C24H23N5O3/c1-29(2)19-14-12-17(13-15-19)16-25-28-24(32)23(31)27-21-11-7-6-10-20(21)22(30)26-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,26,30)(H,27,31)(H,28,32)/b25-16+

InChI Key

QHHMWMFEVONQEQ-PCLIKHOPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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